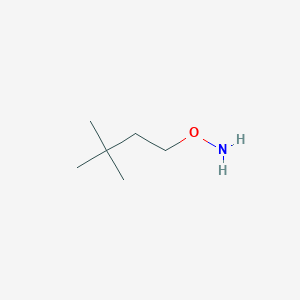
O-(3,3-dimethylbutyl)hydroxylamine
Overview
Description
O-(3,3-dimethylbutyl)hydroxylamine is a chemical compound with the molecular formula C6H15NO It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 3,3-dimethylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(3,3-dimethylbutyl)hydroxylamine can be achieved through several methods. One common approach involves the O-alkylation of hydroxylamine derivatives. For instance, tert-butyl N-hydroxycarbamate can be alkylated with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the reaction of magnesium amides with tert-butyl 2,6-dimethyl perbenzoate in tetrahydrofuran at 0°C, which provides O-tert-Butyl-N,N-disubstituted hydroxylamines by direct N-O bond formation .
Industrial Production Methods: Industrial production of hydroxylamines, including this compound, often involves the reduction of nitric acid or nitric oxide. Traditional methods such as the Raschig process use sulfur dioxide as a reductant, while more modern approaches utilize plasma-electrochemical cascade pathways powered by electricity for sustainable synthesis from ambient air and water .
Chemical Reactions Analysis
Types of Reactions: O-(3,3-dimethylbutyl)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with aldehydes and ketones to form oximes, which are useful intermediates in organic synthesis . Additionally, it can participate in O-alkylation and arylation reactions to form O-substituted hydroxylamines .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include aldehydes, ketones, and alkyl halides. Reaction conditions often involve the use of acidic or basic catalysts, as well as specific solvents like tetrahydrofuran .
Major Products Formed: The major products formed from the reactions of this compound include oximes, O-substituted hydroxylamines, and various nitrogen-containing compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
O-(3,3-dimethylbutyl)hydroxylamine has several scientific research applications. In chemistry, it is used as a reagent for the synthesis of oximes and other nitrogen-containing compounds . In biology, it has potential applications in the study of enzyme mechanisms and as a probe for investigating biological pathways. In medicine, it may be explored for its potential therapeutic properties, particularly in the development of new drugs. In industry, it is used in the production of fine chemicals and as an intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of O-(3,3-dimethylbutyl)hydroxylamine involves its ability to act as a nucleophile, participating in various substitution and addition reactions. It can form stable intermediates with carbonyl compounds, leading to the formation of oximes and other derivatives. The molecular targets and pathways involved in its reactions depend on the specific chemical context and the nature of the reactants .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to O-(3,3-dimethylbutyl)hydroxylamine include other O-substituted hydroxylamines such as 2,4-dinitrophenylhydroxylamine, O-(diphenylphosphinyl)hydroxylamine, and hydroxylamine-O-sulfonic acid .
Uniqueness: What sets this compound apart from other hydroxylamines is its specific substitution pattern, which imparts unique reactivity and stability. This makes it particularly useful in certain synthetic applications where other hydroxylamines may not be as effective .
Properties
IUPAC Name |
O-(3,3-dimethylbutyl)hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2,3)4-5-8-7/h4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIXTHBZAZMQOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1508058-73-8 | |
| Record name | O-(3,3-dimethylbutyl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1,3-dimethyl-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B3242229.png)
![Ethyl 1,3,5-trimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B3242237.png)
![Ethyl 5-benzyl-1,3-dimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B3242241.png)




![4,6-Dichloro-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B3242287.png)
![4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine](/img/structure/B3242294.png)




